Ethyl 2,4-dibromothiazole-5-carboxylate

Description

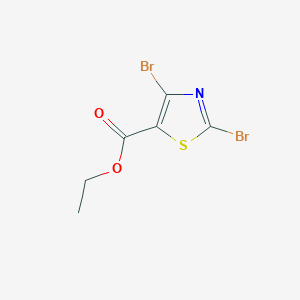

Ethyl 2,4-dibromothiazole-5-carboxylate (CAS: 848500-45-8) is a brominated thiazole derivative with the molecular formula C₆H₅Br₂NO₂S and a molar mass of 314.98 g/mol . Its structure features a thiazole ring substituted with bromine atoms at positions 2 and 4, and an ethyl ester group at position 3. This compound is primarily utilized in organic synthesis, particularly in the construction of heterocyclic frameworks for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C6H5Br2NO2S |

|---|---|

Molecular Weight |

314.98 g/mol |

IUPAC Name |

ethyl 2,4-dibromo-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C6H5Br2NO2S/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3 |

InChI Key |

VMKNAMUHIOOACE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Brominated Thiazole Derivatives

Thiazole derivatives with bromine substitutions and ester functionalities are critical intermediates in medicinal chemistry. Below is a comparative analysis of key analogs:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|

| Ethyl 2,4-dibromothiazole-5-carboxylate | C₆H₅Br₂NO₂S | 314.98 | 848500-45-8 | Dual bromine substitution at positions 2 and 4; higher molecular weight |

| Ethyl 2-bromothiazole-5-carboxylate | C₆H₅BrNO₂S | 235.08 | 54045-76-0 | Single bromine at position 2; lower reactivity in cross-coupling reactions |

| Methyl 2-bromothiazole-5-carboxylate | C₅H₃BrNO₂S | 221.05 | 41731-83-3 | Methyl ester instead of ethyl ester; shorter alkyl chain affects solubility |

| Ethyl 5-bromothiazole-4-carboxylate | C₆H₅BrNO₂S | 235.08 | N/A | Bromine at position 5 vs. 2,4; altered electronic properties for regioselectivity |

Key Findings :

- Substitution Pattern: The dual bromination in this compound enhances its electrophilicity, making it more reactive in Suzuki-Miyaura cross-coupling reactions compared to mono-brominated analogs like Ethyl 2-bromothiazole-5-carboxylate .

- Ester Group : Replacing the ethyl ester with a methyl group (e.g., Methyl 2-bromothiazole-5-carboxylate) reduces steric bulk but may lower metabolic stability in biological applications .

Heterocyclic Analogs with Varied Core Structures

Compounds with oxazole, isoxazole, or imidazole cores share functional similarities but differ in electronic and steric properties:

| Compound Name | Core Structure | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| Ethyl 2,4-diphenyloxazole-5-carboxylate | Oxazole | C₁₈H₁₅NO₃ | 293.32 | 93729-30-7 | Phenyl substituents increase aromaticity; lower electrophilicity than brominated thiazoles |

| Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate | Isoxazole | C₁₃H₁₂BrNO₃ | 310.14 | N/A | Bromophenyl group enhances π-stacking potential; methyl group improves lipophilicity |

| Ethyl 2,4-diphenylimidazole-5-carboxylate | Imidazole | C₁₈H₁₅N₂O₂ | 297.33 | N/A | Basic imidazole ring enables hydrogen bonding; distinct reactivity in metalation |

Key Findings :

- Electronic Effects : Brominated thiazoles (e.g., this compound) exhibit greater electron-withdrawing character compared to phenyl-substituted oxazoles, favoring nucleophilic aromatic substitution .

- Biological Relevance : Isoxazole derivatives like Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate are prioritized in drug discovery due to their balanced solubility and metabolic stability .

Positional Isomers and Functional Group Variations

Variations in substituent positions or functional groups significantly alter physicochemical properties:

| Compound Name | Substituent Position | Functional Group | Molar Mass (g/mol) | Key Differences |

|---|---|---|---|---|

| This compound | 2,4-dibromo | Ethyl ester | 314.98 | High halogen density for cross-coupling |

| Ethyl 5-bromothiazole-4-carboxylate | 5-bromo | Ethyl ester | 235.08 | Single bromine limits reactivity; ester position affects ring electronics |

| 2-Bromothiazole-5-carboxylic acid | 2-bromo | Carboxylic acid | 208.04 | Acidic group enables salt formation; unsuitable for esterification reactions |

Key Findings :

- Halogen Positioning : Bromine at position 5 (vs. 2 or 4) reduces steric hindrance, facilitating easier functionalization in downstream reactions .

- Functional Groups : Carboxylic acid derivatives (e.g., 2-Bromothiazole-5-carboxylic acid) are less versatile in organic synthesis compared to ester derivatives due to their propensity for side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.